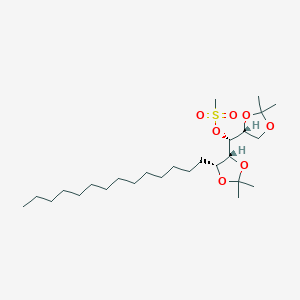![molecular formula C19H15NO3 B028631 2-[(1-Naphthylacetyl)amino]benzoic acid CAS No. 101895-37-8](/img/structure/B28631.png)
2-[(1-Naphthylacetyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Naphthylacetyl)amino]benzoic acid, also known as NAA, is a chemical compound that has been widely studied for its potential applications in scientific research. NAA is a derivative of benzoic acid and is commonly used as a plant hormone, but it has also been found to have various biochemical and physiological effects in animals and humans.
Mecanismo De Acción
The mechanism of action of 2-[(1-Naphthylacetyl)amino]benzoic acid is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. 2-[(1-Naphthylacetyl)amino]benzoic acid has been found to bind to specific receptors on the surface of cells, including the peroxisome proliferator-activated receptor (PPAR) and the aryl hydrocarbon receptor (AhR), which play important roles in the regulation of gene expression and cellular metabolism.
Efectos Bioquímicos Y Fisiológicos
2-[(1-Naphthylacetyl)amino]benzoic acid has been found to have various biochemical and physiological effects in animals and humans. It has been shown to stimulate the growth and differentiation of cells, including bone cells, nerve cells, and muscle cells. 2-[(1-Naphthylacetyl)amino]benzoic acid has also been found to modulate the expression of various genes involved in cellular metabolism, including those involved in glucose and lipid metabolism. Additionally, 2-[(1-Naphthylacetyl)amino]benzoic acid has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(1-Naphthylacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. It is also stable under a wide range of conditions and has a long shelf life. However, 2-[(1-Naphthylacetyl)amino]benzoic acid may have limitations in certain experimental settings, such as in vivo studies, due to its potential toxicity and limited bioavailability.
Direcciones Futuras
There are several potential future directions for research on 2-[(1-Naphthylacetyl)amino]benzoic acid. One area of interest is the development of novel derivatives of 2-[(1-Naphthylacetyl)amino]benzoic acid that may have improved therapeutic properties. Another area of interest is the investigation of the potential role of 2-[(1-Naphthylacetyl)amino]benzoic acid in the regulation of immune function and inflammation. Additionally, further studies are needed to fully elucidate the mechanisms of action of 2-[(1-Naphthylacetyl)amino]benzoic acid and its potential applications in the treatment of various diseases.
Métodos De Síntesis
2-[(1-Naphthylacetyl)amino]benzoic acid can be synthesized by reacting 1-naphthylacetic acid with 2-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for several hours.
Aplicaciones Científicas De Investigación
2-[(1-Naphthylacetyl)amino]benzoic acid has been extensively studied for its potential applications in scientific research. It has been found to have various physiological and biochemical effects in animals and humans, including the regulation of cell growth and differentiation, the modulation of gene expression, and the stimulation of protein synthesis. 2-[(1-Naphthylacetyl)amino]benzoic acid has also been found to have anti-inflammatory and antioxidant properties, and it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Número CAS |
101895-37-8 |
|---|---|
Nombre del producto |
2-[(1-Naphthylacetyl)amino]benzoic acid |
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
2-[(2-naphthalen-1-ylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C19H15NO3/c21-18(20-17-11-4-3-10-16(17)19(22)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)(H,22,23) |
Clave InChI |
DTDMYFUZEMKFOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)
